molecular formula C49H70N14O12S2 B1213051 Dptyr(Me)avp CAS No. 67269-08-3

Dptyr(Me)avp

Katalognummer B1213051
CAS-Nummer: 67269-08-3
Molekulargewicht: 1111.3 g/mol
InChI-Schlüssel: HNOGCDKPALYUIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Dptyr(Me)avp” is also known as “d[Pen1,Tyr(Me)2]AVP”. It is a chemical compound and a type of chemical entity .


Synthesis Analysis

“Dptyr(Me)avp” and its analogues were synthesized by the solid-phase method . They were assayed for vasopressor, antidiuretic, and oxytocic activities . The synthesis of these compounds is part of a program attempting to design and synthesize antagonists of the vasopressor response to arginine-vasopressin (AVP) .

Wissenschaftliche Forschungsanwendungen

Interaction between Vasopressin and Corticotropin-Releasing Factor on Adrenocorticotropin Release

  • Summary of Application : Dptyr(Me)avp is used as an antagonist to study the interaction between vasopressin and corticotropin-releasing factor (CRF) on adrenocorticotropin (ACTH) release in rats .
  • Methods of Application : Two AVP antagonists were used, one of which was Dptyr(Me)avp, which blocks V1 receptors . The capacity of AVP to increase ACTH secretion and potentiate the effect of CRF on the pituitary was studied .
  • Results : Dptyr(Me)avp inhibited the ACTH-releasing as well as the CRF-potentiating effects of both AVP and its antidiuretic analog . These results suggest that the actions of AVP and dDAVP on the corticotrophs is primarily mediated through V1 (pressor-like) receptors .

Control of Cytosolic Free Calcium by Thyrotropin

  • Summary of Application : Dptyr(Me)avp is used to study the control of cytosolic free calcium by thyrotropin .
  • Methods of Application : Dptyr(Me)avp was injected either centrally or peripherally . The effects of centrally administered AVP and peripherally injected AVP were studied .
  • Results : Dptyr(Me)avp can reverse the effects of centrally administered AVP, but will only reverse the behavioural effects of peripherally injected AVP when injected centrally in doses .

Cardiovascular Roles of AVP

  • Summary of Application : Dptyr(Me)avp is used as a pharmacological tool for studies on the cardiovascular roles of AVP .
  • Methods of Application : The methods of application for this study are not specified in the source .
  • Results : The results of this study are not specified in the source .

Vasopressin Antagonist in Behavioral Studies

  • Summary of Application : Dptyr(Me)avp is used as a vasopressin antagonist in behavioral studies . It is used to study the effects of AVP on locomotor activity and performance in a multiple-schedule operant conflict test .
  • Methods of Application : Dptyr(Me)avp was injected subcutaneously and the effects on locomotor activity and performance in a multiple-schedule operant conflict test were measured .
  • Results : Dptyr(Me)avp can reverse the effects of centrally administered AVP, but will only reverse the behavioural effects of peripherally injected AVP when injected centrally in doses sufficient to reverse the peripheral pressor effects of the same doses .

Vasopressin Antagonist in Endocrine Studies

  • Summary of Application : Dptyr(Me)avp is used as a vasopressin antagonist in endocrine studies . It is used to study the interaction between vasopressin and corticotropin-releasing factor on adrenocorticotropin release in rats .
  • Methods of Application : Dptyr(Me)avp was used to block V1 receptors and the capacity of AVP to increase ACTH secretion and potentiate the effect of corticotropin-releasing factor (CRF) on the pituitary was studied .
  • Results : Dptyr(Me)avp inhibited the ACTH-releasing as well as the CRF-potentiating effects of both AVP and its antidiuretic analog .

Vasopressin Antagonist in Pharmacological Studies

  • Summary of Application : Dptyr(Me)avp is used as a vasopressin antagonist in pharmacological studies . It is used to study the vasopressor potency and antidiuretic potency of AVP .
  • Methods of Application : The methods of application for this study are not specified in the source .
  • Results : Dptyr(Me)avp has a vasopressor potency of 9.7 +/- 0.5 units/mg and an antidiuretic potency of 386 +/- 36 units/mg .

Zukünftige Richtungen

“Dptyr(Me)avp” and its analogues are potentially useful as pharmacological tools for studies on the cardiovascular roles of AVP . They may also be useful in studies on the role(s) of AVP in the V1b-receptor-mediated release of ACTH from corticotrophs .

Eigenschaften

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70N14O12S2/c1-49(2)24-40(67)57-32(22-28-13-15-29(75-3)16-14-28)43(70)60-33(21-27-9-5-4-6-10-27)44(71)58-31(17-18-37(50)64)42(69)61-34(23-38(51)65)45(72)62-35(26-76-77-49)47(74)63-20-8-12-36(63)46(73)59-30(11-7-19-55-48(53)54)41(68)56-25-39(52)66/h4-6,9-10,13-16,30-36H,7-8,11-12,17-26H2,1-3H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,53,54,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOGCDKPALYUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70N14O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1111.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dptyr(Me)avp

CAS RN

67269-08-3
Record name Argipressin, deaminopenicillamine(1)-O-methyl-tyr(2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067269083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [deamino-Pen1, O-Me-Tyr2, Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dptyr(Me)avp
Reactant of Route 2
Dptyr(Me)avp
Reactant of Route 3
Dptyr(Me)avp
Reactant of Route 4
Dptyr(Me)avp
Reactant of Route 5
Dptyr(Me)avp
Reactant of Route 6
Dptyr(Me)avp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.